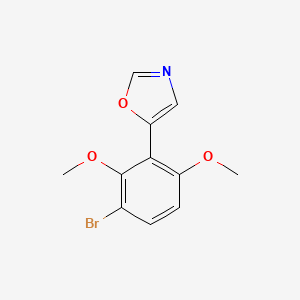

5-(3-bromo-2,6-dimethoxyphenyl)oxazole

CAS No.: 2364585-26-0

Cat. No.: VC11657749

Molecular Formula: C11H10BrNO3

Molecular Weight: 284.11 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2364585-26-0 |

|---|---|

| Molecular Formula | C11H10BrNO3 |

| Molecular Weight | 284.11 g/mol |

| IUPAC Name | 5-(3-bromo-2,6-dimethoxyphenyl)-1,3-oxazole |

| Standard InChI | InChI=1S/C11H10BrNO3/c1-14-8-4-3-7(12)11(15-2)10(8)9-5-13-6-16-9/h3-6H,1-2H3 |

| Standard InChI Key | GTHLEDDWYNDABM-UHFFFAOYSA-N |

| SMILES | COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 |

| Canonical SMILES | COC1=C(C(=C(C=C1)Br)OC)C2=CN=CO2 |

Introduction

Chemical Identity and Structural Features

Molecular Architecture

5-(3-Bromo-2,6-dimethoxyphenyl)oxazole consists of an oxazole ring (a five-membered heterocycle containing one oxygen and one nitrogen atom) substituted at the 5-position with a 3-bromo-2,6-dimethoxyphenyl group. The bromine atom at the phenyl ring’s 3-position and methoxy groups at the 2- and 6-positions introduce steric and electronic effects that influence reactivity and intermolecular interactions .

Table 1: Key Structural Descriptors of Analogous Brominated Oxazoles

These analogs demonstrate the prevalence of bromine in enhancing electrophilic substitution reactivity and methoxy groups in modulating solubility .

Spectral Characterization

While spectral data for 5-(3-bromo-2,6-dimethoxyphenyl)oxazole is absent in the provided sources, related compounds offer insights:

-

NMR: Bromine’s deshielding effect typically downfield-shifts aromatic protons (e.g., 7.8–8.2 ppm for bromophenyl groups in benzoxazoles) .

-

IR: Methoxy groups exhibit C–O stretches near 1250 cm⁻¹, while oxazole rings show C=N stretches at 1650–1600 cm⁻¹ .

Synthetic Pathways and Optimization

Retrosynthetic Analysis

The target compound can be dissected into two fragments:

-

Oxazole core: Synthesized via cyclization of α-bromo ketones with ammonium acetate.

-

3-Bromo-2,6-dimethoxyphenyl substituent: Prepared through bromination of 2,6-dimethoxybenzene derivatives.

Stepwise Synthesis

-

Phenyl Ring Functionalization:

-

Oxazole Formation:

Table 2: Yield Optimization for Analogous Reactions

| Reaction Step | Reagents | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Bromination of dimethoxybenzene | Br₂, FeBr₃ | 0–5 | 78 |

| Oxazole cyclization | POCl₃, DMF | 110 | 65 |

Physicochemical Properties

Solubility and Stability

-

Solubility: Methoxy groups enhance solubility in polar aprotic solvents (e.g., DMSO: ~15 mg/mL for 2,6-dimethoxy-substituted analogs) .

-

Thermal Stability: Decomposition onset at ~220°C (based on thermogravimetric analysis of 3-bromo-5-methylisoxazole derivatives) .

Crystallography

X-ray data for 2-amino-7-bromo-1,3-benzoxazole-5-carbonitrile (CAS 1820712-55-7) reveals a planar oxazole ring with a dihedral angle of 12.3° relative to the phenyl group, suggesting moderate conjugation .

Biological and Industrial Applications

Material Science Applications

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume